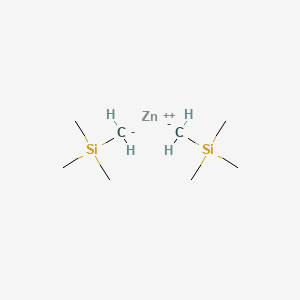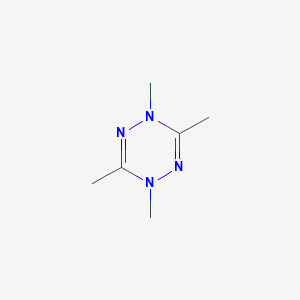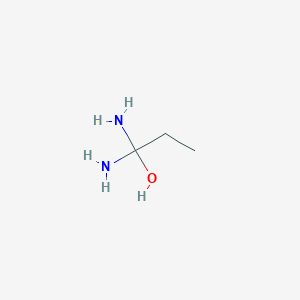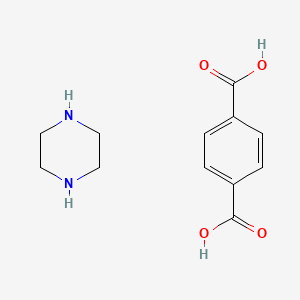
Benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester: is an organic compound with the molecular formula C10H13N3O2 It is a derivative of benzoic acid where the hydrogen atom in the meta position is replaced by a 3,3-dimethyl-1-triazeno group, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester typically involves the reaction of benzoic acid derivatives with diazomethane or similar diazo compounds. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the triazeno group into amine derivatives.
Substitution: The compound can participate in substitution reactions, where the triazeno group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for researchers.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it useful for probing biological systems.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Its unique chemical structure may allow it to interact with biological targets in novel ways, leading to new treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester involves its interaction with molecular targets through its triazeno group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
- Benzoic acid, o-(3,3-dimethyl-1-triazeno)-, methyl ester
- p-(3,3-Dimethyl-1-triazeno)benzoic acid
Comparison: While these compounds share the triazeno group, their position on the benzoic acid ring differs. This positional difference can significantly impact their chemical reactivity and biological activity. For example, the ortho and para derivatives may have different steric and electronic effects, leading to variations in their interactions with molecular targets.
Uniqueness: The meta position of the triazeno group in benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester provides a unique spatial arrangement that can influence its reactivity and interactions. This uniqueness makes it a valuable compound for specific applications where other derivatives may not be as effective.
Properties
CAS No. |
35972-50-0 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 3-(dimethylaminodiazenyl)benzoate |
InChI |
InChI=1S/C10H13N3O2/c1-13(2)12-11-9-6-4-5-8(7-9)10(14)15-3/h4-7H,1-3H3 |
InChI Key |
VIHRSKPFPROVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=CC(=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


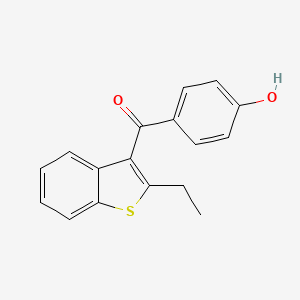
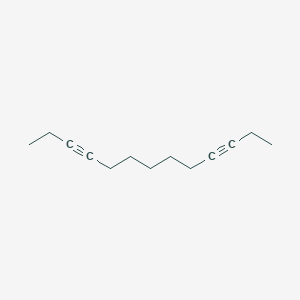
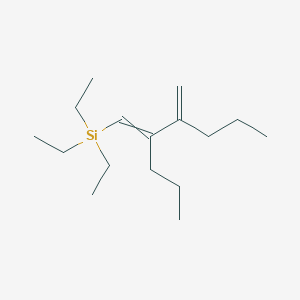

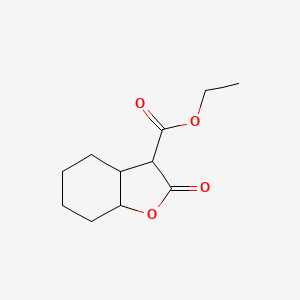


![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
